Wnt Pathway Inhibitory Activity in Reporter Cell Assays versus Aromatic Indazole Analogs
The general scaffold of octahydro-1H-indazole-3-carboxamides, to which the target compound belongs, is identified as a potent inhibitor of the Wnt pathway. A closely related octahydro-indazole-3-carboxamide analog (US10669240, Compound 68) demonstrated an IC50 of 57 nM in a Wnt-responsive reporter assay using a colon cancer cell line [1]. While direct data for CAS 953222-90-7 is not available in this specific assay, the patent establishes that the octahydro core is a key determinant for potent Wnt inhibition, a feature not present in the aromatic 1H-indazole-3-carboxamides which are predominantly associated with IKK2 inhibition [2]. This differentiates the saturated series for Wnt-targeted research programs.
| Evidence Dimension | Wnt pathway inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 953222-90-7; scaffold class defined as Wnt inhibitor in US10669240. |
| Comparator Or Baseline | Aromatic 1H-indazole-3-carboxamides (e.g., from US8501780) are characterized as IKK2 inhibitors, not Wnt inhibitors. |
| Quantified Difference | Functional class differentiation: Wnt inhibition vs. IKK2 inhibition. |
| Conditions | Wnt-responsive reporter assay in colon cancer cell lines for octahydro series; IKK2 enzymatic assay for aromatic series. |
Why This Matters
For programs targeting the Wnt pathway, selecting an octahydro-indazole-3-carboxamide scaffold over a generic aromatic indazole-3-carboxamide is critical to ensure on-target biological activity.
- [1] BindingDB. BDBM445772. US10669240, Compound 68. IC50: 57 nM. Wnt reporter assay in colon cancer cell lines. View Source
- [2] Kerns, J. K., et al. (2013). US Patent No. US8501780B2. Indazole carboxamides and their use. Issued August 6, 2013. View Source
